Cas no 25412-66-2 (3-methoxy-benzamidine)

3-methoxy-benzamidine 化学的及び物理的性質
名前と識別子
-
- 3-Methoxybenzimidamide
- 3-Methoxybenzamidine
- 3-METHOXY-BENZAMIDINE
- 3-methoxybenzenecarboximidamide
- Benzenecarboximidamide,3-methoxy-
- 3-Methoxy-benzamidin
- 3-methoxybenzenecarboxamidine
- 3-Methoxy-benzoesaeure-(amid-imin)
- 3-methoxylbezamidine
- Benzenecarboximidamide,3-methoxy
- CHEMBL3247189
- SB36205
- D86407
- 5-methoxybenzamidine
- EN300-304847
- AMY28514
- AKOS000168993
- DTXSID00408426
- 3-methoxybenzene-1-carboximidamide
- ZSHGVAIVMZVMPD-UHFFFAOYSA-N
- FT-0716825
- BDBM50010253
- SCHEMBL428920
- BS-24887
- 25412-66-2
- BB 0238635
- DA-17011
- STL253522
- 3-methoxy-benzamidine
-
- MDL: MFCD05663319
- インチ: InChI=1S/C8H10N2O/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H3,9,10)
- InChIKey: ZSHGVAIVMZVMPD-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC(=C1)C(=N)N
計算された属性
- せいみつぶんしりょう: 150.07900
- どういたいしつりょう: 150.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 59.1Ų
じっけんとくせい
- 密度みつど: 1.13
- ふってん: 265.3°C at 760 mmHg
- フラッシュポイント: 114.2°C
- 屈折率: 1.548
- PSA: 59.10000
- LogP: 1.77930
3-methoxy-benzamidine セキュリティ情報
3-methoxy-benzamidine 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
3-methoxy-benzamidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-304847-50g |
3-methoxybenzene-1-carboximidamide |
25412-66-2 | 50g |
$428.0 | 2023-09-05 | ||
TRC | M266453-50mg |
3-methoxy-benzamidine |
25412-66-2 | 50mg |
$ 50.00 | 2022-06-02 | ||
Enamine | EN300-304847-10.0g |
3-methoxybenzene-1-carboximidamide |
25412-66-2 | 10.0g |
$117.0 | 2023-02-25 | ||
Enamine | EN300-304847-50.0g |
3-methoxybenzene-1-carboximidamide |
25412-66-2 | 50.0g |
$428.0 | 2023-02-25 | ||
Enamine | EN300-304847-2.5g |
3-methoxybenzene-1-carboximidamide |
25412-66-2 | 2.5g |
$37.0 | 2023-09-05 | ||
Enamine | EN300-304847-100.0g |
3-methoxybenzene-1-carboximidamide |
25412-66-2 | 100.0g |
$764.0 | 2023-02-25 | ||
Alichem | A019143452-1g |
3-Methoxybenzimidamide |
25412-66-2 | 95% | 1g |
$434.16 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535615-5g |
3-Methoxybenzimidamide |
25412-66-2 | 98% | 5g |
¥592 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535615-25g |
3-Methoxybenzimidamide |
25412-66-2 | 98% | 25g |
¥2122 | 2023-04-14 | |
Enamine | EN300-304847-0.1g |
3-methoxybenzene-1-carboximidamide |
25412-66-2 | 0.1g |
$19.0 | 2023-09-05 |
3-methoxy-benzamidine 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
3-methoxy-benzamidineに関する追加情報
Introduction to 3-methoxy-benzamidine (CAS No. 25412-66-2)
3-methoxy-benzamidine, identified by the Chemical Abstracts Service Number (CAS No.) 25412-66-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic amine derivative features a methoxy substituent on a benzamidine core, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biochemical applications. The unique structural properties of 3-methoxy-benzamidine contribute to its reactivity and utility in medicinal chemistry, particularly in the development of enzyme inhibitors and drug candidates.
The benzamidine moiety is well-known for its ability to act as a chelating agent, forming stable complexes with metal ions. This property is particularly valuable in the design of metalloproteinase inhibitors, which are critical in treating inflammatory and infectious diseases. The presence of the methoxy group in 3-methoxy-benzamidine enhances its solubility and metabolic stability, making it an attractive scaffold for drug development. Recent studies have highlighted its potential in inhibiting various proteases, including matrix metalloproteinases (MMPs) and cathepsins, which play roles in cancer progression and tissue degradation.
In the realm of medicinal chemistry, 3-methoxy-benzamidine has been explored as a precursor for more complex molecules. Its reactivity allows for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological properties. For instance, modifications at the methoxy group or the benzamidine ring can alter binding affinity and selectivity, crucial factors in drug design. The compound's ability to participate in hydrogen bonding interactions also makes it valuable in designing molecules that interact with biological targets such as enzymes and receptors.
Recent advancements in computational chemistry have facilitated the virtual screening of 3-methoxy-benzamidine derivatives for their potential bioactivity. High-throughput virtual screening (HTVS) has identified several promising candidates that exhibit inhibitory activity against target enzymes relevant to neurological disorders. These findings underscore the importance of 3-methoxy-benzamidine as a scaffold for developing novel therapeutic agents. Additionally, its role in designing kinase inhibitors has been investigated, with some derivatives showing significant promise in preclinical studies.
The synthesis of 3-methoxy-benzamidine typically involves multi-step organic reactions, starting from readily available aromatic precursors. The introduction of the methoxy group is often achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions. The benzamidine core can be synthesized via condensation reactions between aniline derivatives and formamide or its derivatives. These synthetic pathways highlight the compound's accessibility and feasibility for large-scale production, which is essential for industrial applications.
From a biochemical perspective, 3-methoxy-benzamidine has been studied for its interaction with various enzymes and proteins. Its ability to inhibit proteases has led to investigations into its potential therapeutic applications, particularly in conditions where excessive proteolytic activity is detrimental. For example, researchers have explored its efficacy in inhibiting MMPs associated with arthritis and cancer metastasis. Furthermore, its interaction with non-protease targets has been examined, revealing new avenues for drug discovery.
The pharmacokinetic properties of 3-methoxy-benzamidine are also of great interest. Studies have shown that derivatives of this compound exhibit favorable pharmacokinetic profiles, including good oral bioavailability and moderate metabolic clearance. These characteristics make it an attractive candidate for further development into clinical drugs. Additionally, its low toxicity profile in preclinical studies suggests that it may be well-tolerated by patients if developed into a therapeutic agent.
In conclusion, 3-methoxy-benzamidine (CAS No. 25412-66-2) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly enzyme inhibitors. Recent research highlights its role in addressing various diseases by targeting key enzymes and proteins involved in pathological processes. As computational methods continue to advance, the discovery of novel derivatives with enhanced pharmacological properties is expected to accelerate, further solidifying the importance of 3-methoxy-benzamidine in medicinal chemistry.
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